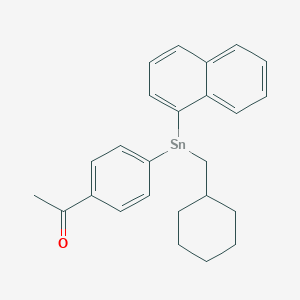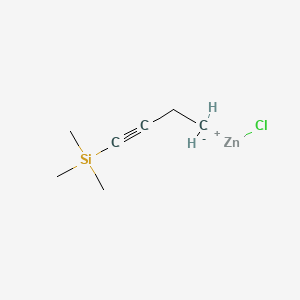
but-1-ynyl(trimethyl)silane;chlorozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is a compound that combines the properties of both organosilanes and organozinc reagents. It is used in various organic synthesis reactions due to its unique reactivity and stability. The compound is known for its ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-1-ynyl(trimethyl)silane;chlorozinc(1+) typically involves the reaction of but-1-ynyl(trimethyl)silane with a zinc chloride solution. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the formation of a zinc-carbon bond, which is stabilized by the trimethylsilyl group.
Industrial Production Methods
Industrial production of but-1-ynyl(trimethyl)silane;chlorozinc(1+) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
But-1-ynyl(trimethyl)silane;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Hydrobromic acid: Used in electrophilic substitution reactions.
Hydride donors: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Silanols: Formed through oxidation reactions.
Siloxanes: Formed through condensation reactions.
Substituted silanes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
But-1-ynyl(trimethyl)silane;chlorozinc(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of but-1-ynyl(trimethyl)silane;chlorozinc(1+) involves the formation of reactive intermediates that facilitate various chemical transformations. The compound’s reactivity is primarily due to the presence of the zinc-carbon bond, which can undergo nucleophilic attack or electrophilic addition. The trimethylsilyl group provides stability to the reactive intermediates, allowing for controlled and selective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyltrimethylsilane: Similar in structure but contains an allyl group instead of a but-1-ynyl group.
Vinyltrimethylsilane: Contains a vinyl group and exhibits different reactivity compared to but-1-ynyl(trimethyl)silane.
Ethynyltrimethylsilane: Contains an ethynyl group and is used in similar types of reactions.
Uniqueness
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is unique due to its combination of a but-1-ynyl group and a chlorozinc moiety. This combination provides distinct reactivity and stability, making it a valuable reagent in organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and allows for selective reactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
74133-08-7 |
|---|---|
Molekularformel |
C7H13ClSiZn |
Molekulargewicht |
226.1 g/mol |
IUPAC-Name |
but-1-ynyl(trimethyl)silane;chlorozinc(1+) |
InChI |
InChI=1S/C7H13Si.ClH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RZQHWVXJQCYJQN-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C#CC[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


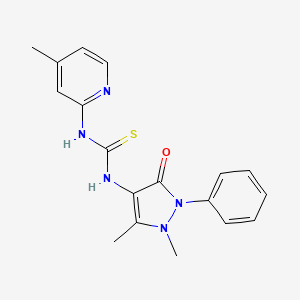
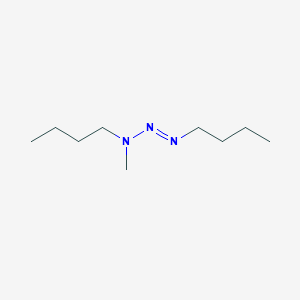
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)

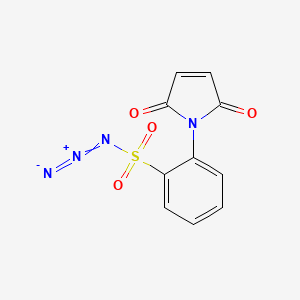
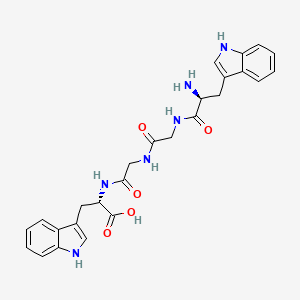
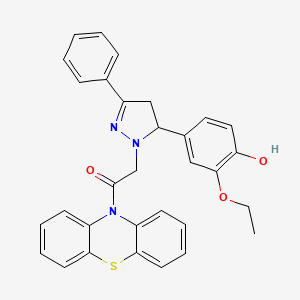
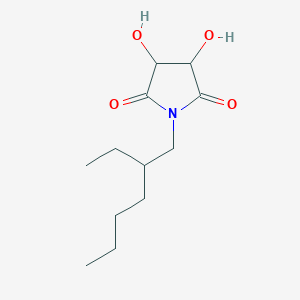
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
